![molecular formula C10H12N4O B14862590 7-(Dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B14862590.png)
7-(Dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
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Overview
Description
7-(Dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization reactions. For instance, a one-pot multicomponent reaction involving aldehydes, hydrazine, and other reagents under catalytic conditions can be employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using scalable processes that involve continuous flow chemistry and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the aldehyde group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7-(Dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various bioactive molecules with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds, facilitating the development of new materials and drugs.
Material Science: Its unique structural features make it suitable for designing novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carbonitriles: These compounds share a similar core structure but differ in their functional groups, leading to distinct properties and applications.
2-(Dimethylamino)pyrimidine-5-carbaldehyde: This compound has a similar pyrimidine ring but lacks the pyrazole moiety, resulting in different reactivity and uses.
Uniqueness
The uniqueness of 7-(Dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde lies in its combined pyrazole and pyrimidine rings, which confer unique electronic and steric properties. These features make it a valuable scaffold for designing new molecules with specific biological activities .
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
7-(dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N4O/c1-7-4-9(13(2)3)14-10(12-7)8(6-15)5-11-14/h4-6H,1-3H3 |
InChI Key |
IWBSRSWYWPLWFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N(C)C)C=O |
Origin of Product |
United States |
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